(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an isopentylamino group, and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the isopentylamino group, and the formation of the carbamoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures. Substitution reactions may require the use of catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets in the body, such as enzymes or receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical properties and reactivity.
Carbamoyl compounds: These compounds contain the carbamoyl group and may have similar biological activity and applications.
Isopentylamino compounds: These compounds contain the isopentylamino group and may have similar interactions with molecular targets in the body.
Eigenschaften
Molekularformel |
C16H28N2O4 |
---|---|
Molekulargewicht |
312.40 g/mol |
IUPAC-Name |
(1S,2S)-2-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-9(2)5-6-17-15(20)13(7-10(3)4)18-14(19)11-8-12(11)16(21)22/h9-13H,5-8H2,1-4H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
WRQAIBXGWPJWLJ-AVGNSLFASA-N |
Isomerische SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]1C[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.